molecular formula C16H18F3N5O B2475434 N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2034207-68-4

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2475434
CAS No.: 2034207-68-4
M. Wt: 353.349
InChI Key: QWCDJFFPMWRLCJ-UHFFFAOYSA-N
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Description

This compound features a pyridine-3-carboxamide core substituted with a trifluoromethyl group at the 6-position. The piperidin-4-yl group is further modified at the 1-position with a 5-methyl-1H-pyrazol-3-yl moiety. This structure combines a rigid aromatic system (pyridine) with a flexible piperidine ring and a heterocyclic pyrazole substituent, which may enhance binding affinity and metabolic stability. The trifluoromethyl group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and lipophilicity .

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O/c1-10-8-14(23-22-10)24-6-4-12(5-7-24)21-15(25)11-2-3-13(20-9-11)16(17,18)19/h2-3,8-9,12H,4-7H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCDJFFPMWRLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.

    Coupling Reactions: The pyrazole and piperidine rings are then coupled with a pyridine derivative that contains a trifluoromethyl group. This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Final Assembly: The final compound is assembled through amide bond formation, typically using reagents like HATU or PyBOP.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of hydroxylated derivatives.

    Reduction: Reduction typically yields alcohols or amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Piperidine-Linked Pyridine/Imidazopyridine Carboxamides

Compound 13 () :

  • Structure: N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxamide
  • Key Differences: Replaces the pyridine core with an imidazopyridine scaffold and substitutes the 5-methylpyrazole with a 2-methoxyethyl group.
  • Synthesis: Yield = 39%, HRMS (ESI): 394.2237 [M+H]+ .
  • Implications: The imidazopyridine core may enhance π-π stacking interactions, while the methoxyethyl group could improve solubility compared to the hydrophobic trifluoromethyl group in the target compound.

Compound 14 () :

  • Structure: 6-(5-Isopropoxypyridin-3-yl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide
  • Synthesis: Yield = 46%, HRMS (ESI): 452.2656 [M+H]+ .

Pyrazole-Modified Piperidine Derivatives

Crizotinib () :

  • Structure: 3-((R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine
  • Key Differences: Uses a pyridin-2-amine core with a dichlorofluorophenyl group and a pyrazol-4-yl-piperidine substituent.

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () :

  • Structure: Substitutes the piperidine with a pyrazolo[3,4-b]pyridine core and an ethyl-methylpyrazole.
  • Molecular Weight: 374.4 vs. ~407.3 (estimated for the target compound).
  • Implications: The absence of a trifluoromethyl group may reduce metabolic stability compared to the target compound .

Trifluoromethyl-Substituted Analogs

Goxalapladib () :

  • Structure: A naphthyridine derivative with a trifluoromethyl biphenyl group and piperidine-acetamide linkage.
  • Therapeutic Use: Targets atherosclerosis, suggesting trifluoromethyl groups may enhance cardiovascular activity .

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () :

  • Structure: Replaces pyridine with a benzoxazin-piperazine system.
  • Molecular Weight: 455.8 vs. ~407.3 (target compound).
  • Relevance: Demonstrates the versatility of trifluoromethylpyridine in diverse scaffolds .

Key Research Findings

  • Trifluoromethyl Impact : The 6-trifluoromethyl group in the target compound likely enhances lipophilicity and metabolic resistance compared to methoxyethyl or isopropoxy substituents in analogs .
  • Pyrazole vs. Imidazopyridine : Pyrazole-linked piperidines (target compound, Crizotinib) may favor kinase inhibition, whereas imidazopyridines (Compounds 13–14) could target GSK-3β .
  • Synthetic Challenges : Lower yields in Compound 13 (39%) vs. Compound 14 (46%) suggest steric or electronic effects of substituents on reaction efficiency .

Biological Activity

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that combines a piperidine ring, a pyrazole moiety, and a trifluoromethyl-substituted pyridine. The molecular formula is C16H19F3N4OC_{16}H_{19}F_3N_4O with a molecular weight of approximately 368.35 g/mol. The presence of the trifluoromethyl group is notable for its influence on biological activity, enhancing lipophilicity and potentially improving receptor binding affinity.

Property Value
Molecular FormulaC16H19F3N4O
Molecular Weight368.35 g/mol
IUPAC NameThis compound
InChI KeyQGJZKXWQKJQXQZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. Research indicates that it may act as an inhibitor of certain kinases and enzymes, modulating pathways associated with inflammation and cancer progression.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific kinases, leading to reduced cellular proliferation in cancerous cells.
  • Receptor Interaction: It may bind to G-protein coupled receptors (GPCRs), influencing neurotransmitter release and signaling pathways.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation.

Case Studies:

  • Breast Cancer: In vitro studies indicated a 55% reduction in viability of MDA-MB-231 cells after treatment with the compound at a concentration of 10 μM over three days .
  • Lung Cancer: The compound was tested against A549 lung cancer cells, showing IC50 values in the low micromolar range, suggesting potent anti-proliferative effects .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, potentially through the modulation of NF-kB signaling pathways.

Neuroprotective Effects

Preliminary studies indicate neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease. The mechanism may involve reducing oxidative stress and modulating neuroinflammatory responses.

Structure-Activity Relationship (SAR)

The SAR studies highlight the significance of the trifluoromethyl group and the pyrazole moiety in enhancing biological activity. Variations in substituents on the piperidine or pyridine rings can lead to altered potency and selectivity for specific targets.

Substituent Effect on Activity
Trifluoromethyl GroupIncreases lipophilicity and receptor binding affinity
Pyrazole RingEssential for anticancer activity; enhances enzyme inhibition
Piperidine ModificationsAlters pharmacokinetics; impacts bioavailability

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide?

Methodological Answer:

  • Stepwise Functionalization : Begin with coupling the pyrazole and piperidine moieties under reflux conditions using polar aprotic solvents like dimethylformamide (DMF) or acetic acid to enhance reaction efficiency .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound. Monitor purity via thin-layer chromatography (TLC) and confirm with 1^1H/13^{13}C NMR .
  • Critical Parameters : Optimize stoichiometry of reactants (e.g., 1.1–1.2 equivalents of alkyl halides or activating agents) and reaction time to minimize side products like unreacted intermediates .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques : Use 1^1H/13^{13}C NMR to verify substituent positions (e.g., trifluoromethyl group at pyridine C6, pyrazole-piperidine linkage). IR spectroscopy confirms key functional groups (amide C=O stretch ~1650 cm1^{-1}) .
  • Single-Crystal X-Ray Diffraction (SC-XRD) : For unambiguous confirmation, grow crystals in slow-evaporating solvents (e.g., dichloromethane/methanol). Analyze unit cell parameters (e.g., monoclinic system, space group P21_1/n) and bond angles .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ peak matching theoretical mass) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against kinases or receptors (e.g., tyrosine kinases) using fluorescence-based or radiometric assays. Monitor IC50_{50} values with dose-response curves (1 nM–100 µM range) .
  • Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin). Include triplicates and statistical validation (p < 0.05) .
  • Target Engagement : Use surface plasmon resonance (SPR) or thermal shift assays to confirm binding affinity to proposed targets .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

  • Systematic SAR Profiling : Synthesize analogs with incremental modifications (e.g., pyrazole methyl group removal, piperidine substitution). Test in parallel bioassays to isolate critical pharmacophores .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Compare with experimental IC50_{50} data to reconcile discrepancies (e.g., steric clashes vs. observed activity) .
  • Data Triangulation : Cross-reference crystallographic data (e.g., ligand-protein co-crystals) with SAR trends to validate hypotheses .

Advanced: What strategies mitigate poor solubility of this compound in aqueous buffers?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins in assays .
  • Salt Formation : React with hydrochloric acid or sodium hydroxide to form water-soluble salts. Characterize via pH-solubility profiles and XRD to confirm salt stability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA). Monitor particle size (DLS) and encapsulation efficiency (HPLC) .

Advanced: How to assess metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t1/2_{1/2}) .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. Identify potential drug-drug interaction risks .
  • In Vivo PK Studies : Administer intravenously/orally to rodents. Collect plasma at timed intervals; analyze AUC, Cmax_{max}, and bioavailability (F%) .

Advanced: What computational methods predict target interaction mechanisms?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) over 100 ns to assess binding stability and key residues (e.g., hydrogen bonds with pyridine N) .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to prioritize synthesis .
  • Mutagenesis Validation : Engineer point mutations (e.g., Ala-scanning) in proposed binding pockets. Correlate with activity loss/gain to confirm computational predictions .

Advanced: How to address polymorphism issues affecting bioavailability?

Methodological Answer:

  • Polymorph Screening : Recrystallize from diverse solvents (e.g., acetone, toluene) and analyze via powder XRD (PXRD) to identify stable forms .
  • Dissolution Testing : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to detect melting point variations (>5°C differences indicate distinct polymorphs) .

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